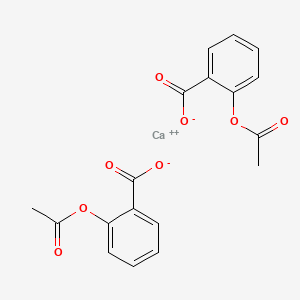

Calcium bis(O-acetylsalicylate)

Description

Historical Trajectory of Academic Inquiry into Calcium Acetylsalicylate

The academic inquiry into calcium acetylsalicylate emerged from the extensive history of its parent compound, acetylsalicylic acid (aspirin), which was first synthesized in a pure, stable form in 1897. wikipedia.orgwikipedia.org While aspirin (B1665792) became a cornerstone analgesic, anti-inflammatory, and antipyretic agent, its use was associated with gastrointestinal irritation. nih.gov This prompted research into more soluble and potentially less irritating forms of the drug. henryford.com

Early research in the 1930s focused on the preparation of a stable calcium salt of acetylsalicylic acid. A 1935 patent detailed a method for its synthesis, highlighting the goal of creating a water-soluble salt that would possess the therapeutic properties of aspirin with the potential for more ready assimilation by the digestive tract. google.com The initial hypothesis was that increased solubility would lead to less localized irritation in the stomach. henryford.com Subsequent research often involved carbaspirin calcium, a formulation designed to be more soluble and potentially less harmful to the stomach than standard aspirin. innovations-report.com

| Milestone | Year | Key Finding/Objective |

| Synthesis of Acetylsalicylic Acid | 1897 | Felix Hoffmann at Bayer synthesizes acetylsalicylic acid in a pure and stable form. wikipedia.orgwikipedia.org |

| Patent for Calcium Acetylsalicylate Preparation | 1935 | A method is patented for creating a stable, water-soluble calcium salt of aspirin to improve its properties. google.com |

| Early Comparative Studies | c. 1961 | Studies begin to compare the effects of calcium-aspirin complexes to aspirin, noting differences in gastrointestinal blood loss, which was inversely correlated with solubility. henryford.com |

| Platelet Aggregation Studies | 1996 | Research confirms that carbaspirin calcium has an anti-aggregant effect comparable to aspirin, demonstrating its value in post-surgical contexts. nih.gov |

| Gastrointestinal Damage Comparison | 1996 | A key randomized trial directly compares gastroduodenal mucosal damage from effervescent calcium carbasalate and aspirin, showing significantly less damage from the calcium salt form. nih.gov |

| Systemic vs. Local Effects Inquiry | 2008 | A retrospective study investigates whether aspirin-induced ulcers are due to local or systemic effects by comparing aspirin with effervescent calcium carbasalate. jwatch.org |

Scope and Significance of Contemporary Calcium Acetylsalicylate Research Paradigms

Contemporary research on calcium acetylsalicylate continues to focus on its distinct properties relative to standard aspirin, primarily its gastrointestinal profile and specific clinical applications. The main active metabolite responsible for its therapeutic effects is salicylic (B10762653) acid, derived from the hydrolysis of the absorbed aspirin. patsnap.com The mechanism of action involves the irreversible inhibition of both cyclooxygenase (COX-1 and COX-2) enzymes, which in turn reduces the synthesis of prostaglandins (B1171923) and thromboxane (B8750289) A2. patsnap.comncats.io This action accounts for its anti-inflammatory and antiplatelet effects. patsnap.comnih.gov

A significant paradigm of modern research is the direct comparison of gastroduodenal effects. A landmark 1996 endoscopist-blinded, randomized, crossover trial provided crucial data in this area. The study compared the effects of effervescent calcium carbasalate (ECC) with acetylsalicylic acid (ASA) in healthy volunteers. The results showed that ECC caused significantly fewer gastric mucosal erosions than ASA. nih.gov While both compounds achieved similar serum salicylate (B1505791) concentrations and comparable inhibition of serum thromboxane B2 and gastric mucosal prostaglandin (B15479496) E2 synthesis, the formulation of the calcium salt proved to be less damaging to the gastric mucosa. nih.gov

| Gastric Mucosal Damage Assessment (Mean ± SD) | Acetylsalicylic Acid (ASA) | Effervescent Calcium Carbasalate (ECC) | P-value |

| Total Gastric Erosions | 23.8 (16.1) | 9.1 (8.7) | 0.004 |

| Lanza Score (Gastric Body) | - | - | 0.003 |

| Visual Analogue Score (Gastric Body) | 32.7 mm (20.8) | 16.9 mm (15.9) | 0.008 |

Data from Murray FE, et al., Gut, 1996. nih.gov

Another area of research investigates its efficacy in specific clinical scenarios. Studies have confirmed the platelet anti-aggregant effect of calcium carbasalate, showing it effectively inhibits platelet production of thromboxane B2 very early after administration, making it useful in the immediate postoperative period following procedures like aorto-coronary bypass grafts. nih.gov More recent research has also explored the combination of low-dose aspirin with calcium supplementation for the prevention of preeclampsia in high-risk pregnancies, finding the combination to be more effective than aspirin alone. nih.gov

However, some research has questioned the premise that the reduced local irritation of calcium acetylsalicylate translates to a lower risk of peptic ulcers. A 2008 retrospective database study concluded that the risk of developing a peptic ulcer did not differ significantly between users of low-dose aspirin and effervescent calcium carbasalate, suggesting that the ulcerogenic effects of aspirin are primarily systemic rather than local. innovations-report.comjwatch.org

Conceptual Frameworks in Calcium Acetylsalicylate Studies

The investigation of calcium acetylsalicylate is guided by several key conceptual frameworks common in pharmaceutical and clinical research. spparenet.orgaje.comresearcher.life

Comparative Efficacy and Safety: The most prominent framework is the direct comparison of calcium acetylsalicylate with its parent compound, acetylsalicylic acid. nih.gov Research within this framework aims to establish bioequivalence in therapeutic action (e.g., analgesic, anti-inflammatory, antiplatelet effects) while demonstrating a superior safety profile, particularly concerning gastrointestinal tolerance. nih.govjwatch.org Studies are designed to measure specific outcomes like the number of gastric erosions, levels of biochemical markers, and clinical endpoints to quantify the differences between the two compounds. nih.govnih.gov

Benefit-Risk Assessment: This framework is central to understanding the clinical utility of calcium acetylsalicylate. It involves weighing the established therapeutic benefits of aspirin against the potential reduction in adverse effects offered by the calcium salt formulation. The significance of this research lies in identifying patient populations for whom the balance of benefit to risk is more favorable with calcium acetylsalicylate than with standard aspirin, such as those with a higher risk for gastrointestinal complications. innovations-report.comnih.gov

Pharmaceutical Formulation and Development: This framework underpins the very existence of calcium acetylsalicylate. The initial research was driven by the pharmaceutical goal of creating a derivative of acetylsalicylic acid with improved physicochemical properties, such as enhanced stability and solubility. google.com This framework focuses on how modifying the chemical structure (i.e., creating a salt) can alter a drug's behavior in the body, such as its dissolution rate and local concentration, potentially leading to an improved therapeutic profile. henryford.com

Structure

3D Structure of Parent

Properties

CAS No. |

69-46-5 |

|---|---|

Molecular Formula |

C18H14CaO8 |

Molecular Weight |

398.4 g/mol |

IUPAC Name |

calcium bis(2-acetyloxybenzoate) |

InChI |

InChI=1S/2C9H8O4.Ca/c2*1-6(10)13-8-5-3-2-4-7(8)9(11)12;/h2*2-5H,1H3,(H,11,12);/q;;+2/p-2 |

InChI Key |

KRALOLGXHLZTCW-UHFFFAOYSA-L |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].[Ca+2] |

Other CAS No. |

69-46-5 |

Synonyms |

2-(Acetyloxy)benzoic Acid Acetylsalicylic Acid Acetysal Acid, Acetylsalicylic Acylpyrin Aloxiprimum Aspirin Colfarit Dispril Easprin Ecotrin Endosprin Magnecyl Micristin Polopirin Polopiryna Solprin Solupsan Zorprin |

Origin of Product |

United States |

Synthetic Routes and Mechanistic Elucidation of Calcium Acetylsalicylate

Established Synthetic Pathways for Calcium Acetylsalicylate Production

A common established method for producing calcium acetylsalicylate involves the intimate mixing of finely powdered acetylsalicylic acid (aspirin) and precipitated chalk (calcium carbonate) in water, followed by stirring to complete the reaction google.com. Another approach involves reacting acetylsalicylic acid with calcium carbonate in water, followed by filtration and precipitation of the calcium salt using methanol (B129727) google.comgoogle.com. Some methods also incorporate urea (B33335) in the reaction mixture, which can contribute to higher yields and lower costs google.compatsnap.com.

An alternative method for preparing calcium acetylsalicylate involves dissolving acetylsalicylic acid and a calcium source (e.g., calcium propionate) in an alcohol (such as ethanol) along with urea. A solution of the calcium source in purified water is then slowly added dropwise to the aspirin-urea solution at an elevated temperature, followed by cooling for crystallization patsnap.com.

Table 1: Key Reactants and Conditions in Established Calcium Acetylsalicylate Synthesis

| Reactant 1 | Reactant 2 | Solvent/Medium | Additives (Optional) | Temperature (°C) | Precipitation Agent | Yield (%) | Purity (%) | Source |

| Acetylsalicylic acid | Calcium carbonate | Water | - | ≤ 20 | Methanol | 60-99.5 | 99.5 | google.com |

| Acetylsalicylic acid | Calcium carbonate | Water | Urea | ≤ 10 or ≤ 15 | Methanol | 80-93 | - | google.comgoogle.com |

| Acetylsalicylic acid | Calcium propionate | Ethanol | Urea | 40-50 | Cooling | 97.1-98.1 | 99.1-99.3 | patsnap.com |

Reaction Mechanisms and Kinetics in Calcium Acetylsalicylate Synthesis

The fundamental reaction for producing calcium acetylsalicylate involves combining acetylsalicylic acid with a calcium compound that typically has an alkaline reaction to directly form the calcium salt google.com. For instance, when calcium carbonate is used, the reaction involves the acid-base neutralization between acetylsalicylic acid and calcium carbonate, producing calcium acetylsalicylate, water, and carbon dioxide google.com. The evolution of carbon dioxide can lead to the formation of a heavy foam google.com.

The reaction kinetics are influenced by various factors. For example, the fineness of the powdered aspirin (B1665792) can increase the reaction rate google.com. Continuous agitation in the liquid medium also assists the reaction to go to completion quickly google.com. Temperature control is crucial, with reactions often maintained at or below 20°C to prevent hydrolysis of acetylsalicylic acid, which can decrease the yield google.com. The hydrolysis of acetylsalicylic acid is pH-dependent, with basic conditions generally accelerating it fip.org.

Optimization Strategies for Calcium Acetylsalicylate Yield and Purity

Optimization strategies focus on maximizing the yield and purity of calcium acetylsalicylate. Key factors include:

Purity of Reagents: Using substantially pure acetylsalicylic acid and precipitated chalk (calcium carbonate) is preferred. Chalk is favored over calcium hydroxide (B78521) due to the strong alkaline reaction of the latter, which can promote hydrolysis and reduce yield google.com. Reagents should contain minimal impurities like iron and magnesium google.com.

Temperature Control: Maintaining the reaction temperature, typically below 20°C, is critical to prevent decomposition and ensure good yields google.com.

Solvent and Precipitation: Water is commonly used as the liquid medium, with methanol frequently employed as a non-solvent to precipitate the calcium acetylsalicylate from the aqueous solution google.com. Slow addition of methanol and slow agitation during precipitation can lead to larger yields and relatively larger, more easily flowing crystals google.com.

Purification: Repeated washings or digestions with methanol can stabilize the product by removing decomposition products and other undesirable impurities google.com. Dissolving crude calcium acetylsalicylate in cold water (around 10°C) and then reprecipitating with methanol is an alternative purification method google.com. Drying the crystals at temperatures not exceeding 50°C is also recommended for stability google.com.

Reactant Ratios: Using an excess of calcium acetate (B1210297) can depress the ionization of newly formed acetic acid during the reaction, maintaining the pH around 5 and preventing the acetylsalicylic acid from being exposed to solutions with a pH greater than 7, which could lead to decomposition google.com.

Yields ranging from 60% to over 99.5% of the theoretical yield, with purities assaying at 99.5%, have been reported when careful manufacturing practices are followed google.com.

Novel and Green Chemistry Approaches in Calcium Acetylsalicylate Synthesis

Green chemistry principles emphasize minimizing waste, using less hazardous chemicals and solvents, and improving energy efficiency innovareacademics.inresearchgate.net. While specific novel and green approaches for calcium acetylsalicylate are less extensively detailed in the immediate search results compared to general aspirin synthesis, the broader principles can be applied.

Environmentally Benign Methodologies for Calcium Acetylsalicylate Preparation

General green chemistry approaches for aspirin (acetylsalicylic acid) synthesis, which could potentially be adapted or inform the synthesis of its calcium salt, include:

Catalyst Choice: Replacing hazardous catalysts like concentrated sulfuric acid with safer alternatives such as phosphoric acid has been explored for acetylsalicylic acid synthesis, showing comparable yields abcr-mefmo.orgabcr-mefmo.orgslideshare.net. Calcium oxide has also been investigated as a catalyst or reaction accelerator in the synthesis of acetylsalicylic acid from acetic anhydride (B1165640) and salicylic (B10762653) acid, leading to high yields and a non-polluting, one-pot process that avoids acid residues and organic solvents wipo.intgoogle.com.

Solvent Reduction/Replacement: Methods that reduce or eliminate the need for organic solvents are a key aspect of green chemistry wipo.intgoogle.com. The use of water as a primary solvent, followed by precipitation with methanol, as seen in established methods, already aligns partially with green principles compared to purely organic solvent-based syntheses google.com.

Solid-State Reactions: The preparation of calcium acetylsalicylate ascorbate (B8700270) (a complex containing calcium acetylsalicylate) has been achieved through solid-phase chemical reactions by grinding acetylsalicylic acid, ascorbic acid, and calcium oxide in a reaction vessel at normal temperature, eliminating the need for solvents google.com. This "grinding" or mechanochemical approach represents a highly environmentally benign methodology.

Catalytic Systems in Calcium Acetylsalicylate Synthesis

Catalytic systems play a crucial role in enhancing reaction efficiency and reducing environmental impact. In the context of calcium acetylsalicylate synthesis:

Calcium Compounds as Catalysts: Calcium compounds themselves can act as catalysts in various organic syntheses alfachemic.comresearcher.life. For the synthesis of acetylsalicylic acid, calcium oxide has been shown to act as a catalyst or reaction accelerator, leading to high yields and a cleaner process wipo.intgoogle.com. While these examples are for aspirin itself, the principle of using calcium compounds as catalysts or promoters could extend to the formation of its salt.

Acid Catalysts: Traditional aspirin synthesis often uses strong acid catalysts like sulfuric acid libretexts.orglatech.edu. Green alternatives like phosphoric acid have been successfully employed, offering a safer profile without compromising yield abcr-mefmo.orgabcr-mefmo.org. Solid acid catalysts, such as Preyssler's anion, have also been investigated for aspirin synthesis at room temperature, offering efficiency and recyclability researchgate.net.

Microwave Irradiation: Microwave irradiation can be used as an energy-efficient tool in green chemistry syntheses. Calcium carbonate has been found to be an effective basic catalyst under microwave irradiation for aspirin synthesis, achieving high yields in short reaction times scheikundeinbedrijf.nl.

Solid-State Chemistry Aspects of Calcium Acetylsalicylate Synthesis

Solid-state chemistry aspects are crucial for the properties and stability of the final calcium acetylsalicylate product. These include crystallization, crystal habit, and polymorphism.

Crystallization: The crystallization process is vital for obtaining a pure, homogeneous crystalline product acs.orgwhiterose.ac.uk. Factors such as temperature control, slow addition of precipitating agents (e.g., methanol), and agitation during precipitation influence crystal size and morphology google.com. For instance, slow movement, slow methanol addition, and low temperature during precipitation can result in a large yield of relatively large, thick crystals that form an easy-flowing crystalline powder google.com. Continuous crystallization methods, such as continuous mixed suspension mixed product removal (MSMPR) crystallizers, are being developed to achieve pure, homogeneous crystalline products for acetylsalicylic acid, which could be relevant for its calcium salt acs.org. Ultrasonic enhanced continuous crystallization has also been shown to significantly enhance crystallization, shortening induction times and increasing efficiency by intensifying fluid mixing and introducing cavitation bubbles as nucleation sites acs.org.

Polymorphism: Polymorphism refers to the ability of a compound to crystallize into more than one crystal structure mdpi.comwikipedia.org. Different polymorphs of a compound can exhibit distinct physical and chemical properties, including solubility, stability, melting point, and mechanical properties mdpi.comwikipedia.org. While acetylsalicylic acid (aspirin) itself is known to exhibit polymorphism, with at least four reported polymorphs mdpi.comwikipedia.org, specific details on the polymorphism of calcium acetylsalicylate are less extensively covered in the immediate search results. However, the concept of polymorphism is critical in pharmaceutical development as it directly impacts drug performance and functionality mdpi.com. The dehydration of calcium acetate monohydrate can lead to different anhydrous polymorphs of calcium acetate, indicating that calcium salts can exhibit polymorphic behavior acs.org.

Table 2: Crystallization Parameters and Outcomes

| Parameter | Effect on Crystallization | Source |

| Temperature (e.g., 5°C) | Chilling aqueous solution of calcium aspirin aids crystallization. | google.com |

| Methanol Addition (slow) | Leads to larger yield and relatively large, thick crystals. | google.com |

| Agitation (slow) | Promotes the formation of relatively large crystals. | google.com |

| Ultrasonic Power/Time | Shortens induction time, enhances crystallization efficiency, influences particle size. | acs.org |

| Supersaturation Degree | Affects crystallization process and induction time. | acs.org |

| Continuous Crystallization | Aims for uniform size distribution, higher stability, and superior crystallinity in pharmaceutical compounds. | whiterose.ac.uk |

Advanced Characterization of Calcium Acetylsalicylate States

Spectroscopic Analysis of Calcium Acetylsalicylate Polymorphs and Solvates

Spectroscopic methods are fundamental in identifying and differentiating the solid-state forms of pharmaceutical compounds by probing their molecular vibrations, electronic transitions, and the chemical environment of specific nuclei.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, offers a detailed fingerprint of the acetylsalicylate molecule. Theoretical and experimental studies on the parent compound, acetylsalicylic acid, provide a basis for understanding the spectral features of its calcium salt. researchgate.netsphinxsai.com The formation of the calcium salt primarily affects the carboxyl group, leading to distinct shifts in its characteristic vibrational frequencies.

Key vibrational modes for the acetylsalicylate moiety include:

C=O Stretching: The carbonyl groups in the ester and carboxylic acid functionalities exhibit strong absorption bands. In acetylsalicylic acid, the ester C=O stretch is typically observed around 1750 cm⁻¹, while the carboxylic acid C=O stretch appears near 1690 cm⁻¹. Upon formation of the calcium salt, the carboxylate group (COO⁻) symmetric and asymmetric stretching vibrations replace the carboxylic acid C=O band, typically appearing in the regions of 1610-1550 cm⁻¹ and 1420-1300 cm⁻¹, respectively.

C-O Stretching: Vibrations associated with the C-O bonds of the ester and carboxylate groups are also sensitive to the molecular environment.

Aromatic Ring Vibrations: The C=C stretching vibrations within the benzene ring typically produce a series of bands in the 1600-1450 cm⁻¹ region. sphinxsai.com

These spectral signatures are highly sensitive to intermolecular interactions, such as hydrogen bonding and crystal packing. Therefore, different polymorphs or solvates of calcium acetylsalicylate would be expected to show distinguishable differences in their vibrational spectra.

Electronic spectroscopy (UV-Vis) probes the electronic transitions within the molecule. Studies on acetylsalicylic acid show characteristic absorption peaks related to the π-π* transitions of the aromatic ring and n-π* transitions of the carbonyl groups. researchgate.net For acetylsalicylic acid, maximum absorption peaks have been observed at approximately 203, 224, and 277 nm. researchgate.net While the fundamental electronic structure is retained in the calcium salt, changes in the solid-state packing and solvation state can influence the position and intensity of these absorption bands.

Table 1: Characteristic Vibrational Frequencies for Acetylsalicylic Acid This table is based on data for the parent compound, acetylsalicylic acid, and serves as a reference for the acetylsalicylate moiety.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 3300-2500 | Broad |

| C-H Stretch (Aromatic) | 3100-3000 | Medium |

| C-H Stretch (Methyl) | 3000-2850 | Medium |

| C=O Stretch (Ester) | ~1750 | Strong |

| C=O Stretch (Carboxylic Acid) | ~1690 | Strong |

| C=C Stretch (Aromatic Ring) | 1600-1450 | Medium-Strong |

Data compiled from general spectroscopic principles and studies on acetylsalicylic acid. sphinxsai.com

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing polymorphs and solvates, as it is highly sensitive to the local chemical environment of each atom in the crystal lattice. rsc.org While solution NMR provides an average signature of the molecule, ssNMR can distinguish between molecules in different crystalline arrangements or with different conformations.

For calcium acetylsalicylate, ¹³C ssNMR would be particularly informative. The chemical shifts of the carbon atoms, especially those of the carboxylate (COO⁻) and ester (C=O) groups, are expected to be sensitive to polymorphism. rsc.org Different packing arrangements in polymorphs lead to distinct intermolecular interactions, which in turn alter the electronic environment and, consequently, the NMR chemical shifts. For acetylsalicylic acid, the carboxyl carbon resonates at approximately 170 ppm, the ester carbonyl at 169.7 ppm, and the aromatic carbons between 122 and 151 ppm. utah.edu The methyl carbon of the acetyl group appears around 21 ppm. utah.edu

Furthermore, ssNMR techniques can probe the dynamics within the crystal lattice, such as the motion of the methyl group. rsc.org Differences in molecular motion between various solid-state forms can be detected through measurements of relaxation times (e.g., T₁). Such studies are crucial for a complete characterization of the structural and dynamic properties of calcium acetylsalicylate polymorphs and solvates. rsc.org

X-ray Diffraction and Crystallographic Analysis of Calcium Acetylsalicylate Structures

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. carleton.edupulstec.net It is indispensable for identifying crystal structures, distinguishing between polymorphs, and analyzing solvated forms.

Single-crystal X-ray diffraction (SCXRD) provides the most detailed structural information, including precise bond lengths, bond angles, and unit cell dimensions. carleton.edupulstec.net This technique involves directing a beam of X-rays onto a single, high-quality crystal and measuring the positions and intensities of the diffracted beams. youtube.com From this diffraction pattern, the complete crystal structure can be determined, offering an unambiguous identification of a specific polymorph or solvate. pulstec.net

Powder X-ray diffraction (PXRD) is more commonly used for routine analysis and quality control as it can be performed on a polycrystalline powder. rsc.orgazooptics.com The sample is irradiated with X-rays, and the detector measures the diffracted intensity as a function of the diffraction angle (2θ). The resulting diffractogram is a unique fingerprint for a specific crystalline phase. jkdhs.orgnih.gov By comparing the PXRD pattern of a sample to reference patterns, the crystalline form can be identified. jkdhs.org PXRD is highly effective for distinguishing between different polymorphs, which will have characteristic differences in their diffraction peak positions and intensities due to their different crystal lattices. azooptics.comresearchgate.net

Table 2: Comparison of Single Crystal and Powder XRD Techniques

| Feature | Single Crystal X-ray Diffraction (SCXRD) | Powder X-ray Diffraction (PXRD) |

| Sample Requirement | Single, high-quality crystal (typically <1 mm) | Microcrystalline powder |

| Information Obtained | Absolute crystal structure, bond lengths, angles, unit cell parameters | Crystalline fingerprint, phase identification, lattice parameters, crystallite size |

| Primary Application | Solving novel crystal structures | Phase identification, polymorphism screening, quality control |

| Data Complexity | 3D array of discrete reflection spots | 1D pattern of diffraction peaks (intensity vs. 2θ) |

Data compiled from principles of X-ray diffraction. pulstec.net

Polymorphism is the ability of a solid material to exist in more than one crystal structure. nih.gov These different forms, or polymorphs, have the same chemical composition but differ in their crystal packing. This can lead to significant differences in physical properties. Pseudopolymorphism refers to different crystal forms that result from the incorporation of solvent molecules into the crystal lattice, forming solvates (or hydrates if the solvent is water). rsc.org

The existence of polymorphs is common in pharmaceutical compounds. For instance, calcium carbonate, a related calcium salt, exists in three main anhydrous polymorphs: calcite, aragonite, and vaterite, each with a distinct crystal structure and stability. nih.govmdpi.com The formation of a particular polymorph can be influenced by factors such as temperature, pH, and the presence of additives. mdpi.com It is plausible that calcium acetylsalicylate could also exhibit polymorphism. Each polymorph would have a unique PXRD pattern, vibrational spectrum, and thermal behavior, allowing for their distinct characterization. The identification and control of polymorphism are critical in pharmaceutical development.

Thermal Analysis Techniques Applied to Calcium Acetylsalicylate

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. They are essential for studying the stability, decomposition, and phase transitions of solid-state materials like calcium acetylsalicylate.

Commonly used techniques include:

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. It is used to determine thermal stability and to quantify mass loss associated with desolvation or decomposition. nih.gov For a hydrated form of calcium acetylsalicylate, TGA would show an initial mass loss corresponding to the release of water molecules, followed by decomposition at higher temperatures.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. netzsch.com It detects thermal events such as melting, crystallization, and solid-solid phase transitions. bch.ro For acetylsalicylic acid, DSC shows an endothermic peak corresponding to its melting point (around 135-140°C), followed by exothermic events related to decomposition. netzsch.combch.ro Different polymorphs of calcium acetylsalicylate would be expected to have different melting points and enthalpies of fusion, which could be clearly distinguished by DSC.

Differential Thermal Analysis (DTA): Similar to DSC, DTA measures the temperature difference between a sample and a reference. It is also used to detect physical and chemical changes upon heating.

Studies on acetylsalicylic acid show that its thermal decomposition begins above 150°C and occurs in multiple steps. nih.govnetzsch.com The decomposition of calcium acetylsalicylate would likely follow a different pathway, potentially yielding calcium carbonate as a final solid residue at high temperatures, along with gaseous organic decomposition products. Combining TGA with spectroscopic analysis of the evolved gases (e.g., TGA-FTIR) can provide detailed information about the decomposition mechanism. netzsch.com

Table 3: Potential Thermal Events for Calcium Acetylsalicylate Detectable by DSC/TGA

| Thermal Event | Technique | Expected Observation |

| Desolvation (for a solvate) | TGA / DSC | Mass loss in TGA; endothermic peak in DSC |

| Polymorphic Transition | DSC | Endothermic or exothermic peak without mass loss |

| Melting | DSC | Sharp endothermic peak |

| Decomposition | TGA / DSC | Significant mass loss in TGA; complex (often exothermic) peaks in DSC |

Differential Scanning Calorimetry (DSC) of Calcium Acetylsalicylate

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This method is instrumental in determining the thermal properties of materials, including phase transitions and decomposition.

When analyzing calcium acetylsalicylate, particularly its common dihydrate form, the DSC thermogram is expected to exhibit distinct thermal events. The analysis would likely reveal an initial endothermic event corresponding to the dehydration of the molecule. This process, where the water of crystallization is lost, is a characteristic feature for hydrated salts when subjected to heating. For instance, the thermal analysis of calcium sulfate dihydrate similarly shows endothermic effects associated with dehydration processes. nih.govnih.gov

Following dehydration, further heating would lead to the decomposition of the anhydrous calcium acetylsalicylate. A related compound, carbasalate calcium, which is a complex of calcium acetylsalicylate and urea (B33335), is reported to decompose in the range of 243-245°C. drugfuture.com This suggests that the decomposition of the acetylsalicylate moiety in the calcium salt occurs at a significantly high temperature. This decomposition is an irreversible exothermic event. In contrast, the parent compound, acetylsalicylic acid, shows a melting point between 134°C and 136°C, followed by thermal degradation at temperatures above 150°C. fengchengroup.comtainstruments.com The salt formation with calcium evidently increases the thermal stability compared to the free acid.

The expected thermal events for calcium acetylsalicylate dihydrate are summarized in the table below.

| Thermal Event | Expected Temperature Range | Type of Transition |

| Dehydration | > 100°C | Endothermic |

| Decomposition | 243-245°C (by analogy) | Exothermic |

Thermogravimetric Analysis (TGA) of Calcium Acetylsalicylate

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the thermal stability and composition of compounds by observing mass loss associated with processes like dehydration and decomposition. nih.gov

For calcium acetylsalicylate dihydrate (C₁₈H₁₄CaO₈·2H₂O), a multi-step decomposition process is anticipated upon heating. The TGA curve would display distinct plateaus and steps, each corresponding to a specific mass loss event. Based on the behavior of other hydrated calcium salts and organic acid salts, the thermal decomposition pathway can be predicted. drugfuture.comrigaku.com

The initial mass loss, occurring at temperatures above 100°C, would correspond to the removal of the two molecules of water of hydration. The subsequent major mass loss would be due to the decomposition of the acetylsalicylate ligands. This complex decomposition would release volatile organic fragments. The final stage of decomposition at higher temperatures would involve the breakdown of the intermediate calcium carbonate to form calcium oxide as the final, stable residue. nih.gov

A theoretical breakdown of the mass loss stages for calcium acetylsalicylate dihydrate is presented below.

| Decomposition Stage | Reaction | Theoretical Mass Loss (%) |

| Dehydration | C₁₈H₁₄CaO₈·2H₂O → C₁₈H₁₄CaO₈ + 2H₂O | 8.30% |

| Ligand Decomposition | C₁₈H₁₄CaO₈ → CaCO₃ + volatile products | 67.27% (of initial mass) |

| Final Decomposition | CaCO₃ → CaO + CO₂ | 10.14% (of initial mass) |

Microscopic and Morphological Characterization of Calcium Acetylsalicylate Particulates

The microscopic and morphological characteristics of a pharmaceutical powder are critical to its physical properties and formulation. Calcium acetylsalicylate is generally described as an amorphous and nonhygroscopic powder. drugfuture.com However, under specific preparation conditions, a crystalline form can be obtained. One method involving slow crystallization has been reported to produce granular crystals with an average length of 0.25 mm and a width of 0.112 mm or larger. google.com This crystalline form is noted to be an easy-flowing powder. google.com

The characterization of particulates often involves techniques like scanning electron microscopy (SEM) to visualize the surface topography, shape, and size of the particles. Such analysis for calcium acetylsalicylate would be expected to confirm either an irregular, aggregated structure typical of amorphous powders or well-defined crystalline facets in specially prepared batches.

Pharmacokinetics of Calcium Acetylsalicylate: Mechanistic Insights

Absorption Mechanisms of Calcium Acetylsalicylate at the Cellular Level

The absorption process of calcium acetylsalicylate commences with its dissociation within the gastrointestinal tract. This dissociation releases acetylsalicylic acid, which is the primary pharmacologically active compound patsnap.com.

Membrane Transport Phenomena of Calcium Acetylsalicylate

Following dissociation, acetylsalicylic acid is rapidly hydrolyzed, predominantly into salicylic (B10762653) acid, either prior to or during its absorption nih.govmdpi.com. While specific studies detailing the direct cellular membrane transport mechanisms of the intact calcium acetylsalicylate compound are limited, the absorption of its active metabolite, salicylic acid, is understood. As a relatively small molecule, salicylic acid is generally believed to traverse cell membranes via passive diffusion, a process that does not necessitate direct cellular energy input openaccessjournals.com. Furthermore, research indicates that aspirin (B1665792) and its metabolite, salicylic acid, can modulate intracellular calcium signaling pathways, including calcium influx, suggesting potential interactions with specific membrane transport proteins such as L-type Ca2+ channels nih.gov.

Influence of Gastrointestinal Microenvironment on Calcium Acetylsalicylate Absorption

The gastrointestinal microenvironment significantly influences the absorption of calcium acetylsalicylate. A key advantage of the calcium salt formulation is its buffering capacity, which helps to neutralize the inherent acidity of aspirin. This protective effect on the gastrointestinal mucosa can reduce irritation and may enhance the drug's tolerability, making it potentially more suitable for prolonged therapeutic use patsnap.com.

The dissolution and subsequent absorption of certain calcium salts are often dependent on an acidic gastric environment researchgate.netjnmjournal.org. However, highly soluble organic calcium salts, such as calcium acetate (B1210297) and calcium lactate, have demonstrated bioaccessibility that is not significantly affected by variations in gastric pH researchgate.net. Given that calcium acetylsalicylate is a water-soluble salt google.com, its absorption may be less dependent on gastric acidity compared to less soluble forms. The presence of food in the gastrointestinal tract can also impact drug absorption by increasing luminal viscosity, delaying gastric emptying, and altering gastric pH eur.nl.

Distribution Dynamics of Calcium Acetylsalicylate in Biological Systems

Once absorbed, acetylsalicylic acid and its metabolites are distributed throughout various biological compartments.

Tissue Distribution Profiles of Calcium Acetylsalicylate and its Metabolites

Acetylsalicylic acid, once absorbed, is distributed to body tissues relatively quickly and is known to traverse the placental barrier drugbank.com. Its major active metabolite, salicylic acid, is found in high concentrations within plasma, as well as in cerebrospinal, peritoneal, and synovial fluids, saliva, and breast milk drugbank.com. Organs such as the kidneys, liver, heart, and lungs also accumulate significant concentrations of salicylate (B1505791) drugbank.com. Conversely, only minimal concentrations of salicylate are typically detected in feces, bile, and sweat drugbank.com. The apparent volume of distribution for salicylic acid has been reported to be limited, approximately 0.36 L/kg in some studies researchgate.net.

Protein Binding Interactions of Calcium Acetylsalicylate

Salicylate, the primary metabolite of acetylsalicylic acid, exhibits significant binding to plasma proteins, predominantly human serum albumin drugbank.comwikipedia.org. This protein binding is concentration-dependent, with approximately 50% to 90% of salicylate at therapeutic concentrations binding to plasma proteins drugbank.comwikipedia.org. Saturation of these binding sites can lead to an elevated concentration of free (unbound) salicylate in the bloodstream, which may result in increased pharmacological effects and a higher potential for toxicity wikipedia.org.

Table 1: Protein Binding of Salicylate

| Compound | Protein Binding (%) | Source |

| Salicylate (metabolite) | 50-90 (concentration-dependent) | drugbank.comwikipedia.org |

Biotransformation Pathways of Calcium Acetylsalicylate

The biotransformation of calcium acetylsalicylate primarily involves the rapid hydrolysis of its acetylsalicylic acid component.

Acetylsalicylic acid undergoes swift hydrolysis to salicylic acid, a process that occurs extensively in the liver but also in the stomach, intestine, and blood nih.govmdpi.com. The plasma half-life of intact acetylsalicylic acid is notably short, approximately 15 minutes nih.gov. Salicylic acid, serving as the major active metabolite, is subsequently metabolized through several pathways. The predominant metabolic routes for salicylic acid involve conjugation with glycine (B1666218) to yield salicyluric acid, and conjugation with glucuronic acid to form two distinct glucuronide esters: an acyl glucuronide (retaining the acetyl group) and a phenolic glucuronide (deacetylated) nih.govmdpi.comdrugbank.comwikipedia.org. These glucuronidation pathways, in particular, exhibit limited capacity wikipedia.org. In addition to these primary pathways, a minor fraction of salicylic acid undergoes hydroxylation to produce gentisic acid mdpi.comdrugbank.comwikipedia.org. These various metabolites are primarily eliminated via renal excretion in the urine, with salicyluric acid being the most abundant excretory product, followed by glucuronide conjugates, and then dihydroxybenzoic acids such as gentisic acid mdpi.com. The half-life of salicylate itself is dose-dependent, increasing from approximately 3.1-3.2 hours at lower doses (300-650 mg) to about 9 hours at higher doses (2 grams) nih.gov.

Table 2: Half-Life of Acetylsalicylic Acid and Salicylate

| Compound | Plasma Half-Life | Source |

| Acetylsalicylic acid | ~15 minutes | nih.gov |

| Salicylate (low doses) | 3.1-3.2 hours (300-650 mg) | nih.gov |

| Salicylate (high doses) | ~9 hours (2 grams) | nih.gov |

Pharmacodynamics of Calcium Acetylsalicylate: Molecular and Cellular Mechanisms

Molecular Target Identification and Characterization for Calcium Acetylsalicylate

Upon administration, the acetylsalicylate component of calcium acetylsalicylate non-selectively inhibits both major isoforms of the cyclooxygenase enzyme: COX-1 and COX-2.

COX-1 (Cyclooxygenase-1): This isoform is constitutively expressed in most tissues and is responsible for the baseline production of prostaglandins (B1171923) that regulate essential physiological processes, including protection of the gastric mucosa, maintenance of renal blood flow, and facilitating platelet aggregation.

COX-2 (Cyclooxygenase-2): In contrast, COX-2 is typically an inducible enzyme, with its expression being upregulated by inflammatory stimuli such as cytokines and mitogens. It is the primary source of prostaglandins that mediate inflammation, pain, and fever.

The mechanism of inhibition by acetylsalicylic acid is unique among non-steroidal anti-inflammatory drugs (NSAIDs). It acts as an acetylating agent, irreversibly inactivating the COX enzymes. This is achieved through the covalent transfer of its acetyl group to a specific serine residue (Ser-530) located within the active site of both COX-1 and COX-2. This covalent modification permanently blocks the enzyme's catalytic channel, preventing the substrate, arachidonic acid, from accessing the active site. This irreversible inhibition means that restoration of COX activity requires the synthesis of new enzyme molecules. Research indicates that acetylsalicylic acid is significantly more potent in inhibiting COX-1 compared to COX-2.

Table 1: Comparison of Cyclooxygenase Isoforms

| Feature | COX-1 | COX-2 |

|---|---|---|

| Expression | Constitutive (present in most tissues) | Inducible (upregulated during inflammation) |

| Primary Function | Homeostatic processes (e.g., gastric protection, platelet aggregation) | Inflammatory response (mediates pain, fever, inflammation) |

| Inhibition by Aspirin (B1665792) | Irreversibly inhibited via acetylation of Ser-530 | Irreversibly inhibited via acetylation of Ser-530 |

| Aspirin Potency | High (inhibited at lower doses) | Lower (requires higher doses for significant inhibition) |

Beyond the well-established inhibition of COX enzymes, acetylsalicylic acid and its primary metabolite, salicylate (B1505791), engage with several other molecular targets that contribute to their pharmacological effects. These COX-independent mechanisms are an area of active investigation.

Inhibition of NF-κB (Nuclear Factor kappa B): Both aspirin and its metabolite, sodium salicylate, have been shown to inhibit the activation of NF-κB. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. The inhibition is achieved by preventing the degradation of its inhibitor, IκB, thereby retaining NF-κB in an inactive state in the cytoplasm. This action reduces the transcription of inflammatory mediators and is considered a key part of its anti-inflammatory properties, distinct from prostaglandin (B15479496) synthesis inhibition.

Mitochondrial Effects: Acetylsalicylic acid has profound effects on mitochondrial function. It has been reported to uncouple oxidative phosphorylation and induce the mitochondrial permeability transition. This can lead to the release of cytochrome c from mitochondria into the cytosol, a critical step in the induction of apoptosis (programmed cell death). Further studies suggest aspirin and salicylate can induce mitochondrial Ca2+ remodeling and dysfunction through mechanisms involving reactive oxygen species (ROS) generation. These mitochondrial actions may play a role in both the therapeutic and adverse effects of the drug.

Cellular Signaling Pathways Modulated by Calcium Acetylsalicylate

The molecular interactions of acetylsalicylate translate into significant modulation of key cellular signaling pathways, particularly those involved in inflammation and hemostasis.

The anti-inflammatory effects of calcium acetylsalicylate are mediated through the disruption of inflammatory signaling at multiple levels.

The primary mechanism is the blockade of the prostaglandin synthesis pathway. By irreversibly inhibiting COX enzymes, acetylsalicylic acid prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), the common precursor for various prostaglandins (like PGE2, PGI2) and thromboxanes. These prostaglandins are potent mediators that cause vasodilation, increase vascular permeability, and sensitize nerve endings to pain, all hallmark signs of inflammation. By reducing their synthesis, acetylsalicylic acid effectively dampens the inflammatory cascade.

Furthermore, the inhibition of the NF-κB signaling pathway provides a COX-independent anti-inflammatory effect. By preventing the transcription of pro-inflammatory genes, acetylsalicylic acid can reduce the cellular response to inflammatory stimuli through a mechanism that does not involve prostaglandins.

One of the most clinically significant pharmacodynamic effects of acetylsalicylic acid is its ability to inhibit platelet aggregation. This action is central to its use in preventing thrombotic events.

The mechanism is initiated by the irreversible inhibition of COX-1 within platelets. Platelets, being anucleate cell fragments, lack the machinery to synthesize new proteins. Therefore, when their COX-1 enzyme is acetylated and inactivated by aspirin, they are unable to produce new enzymes for the remainder of their 7-10 day lifespan.

The inhibition of platelet COX-1 specifically blocks the synthesis of thromboxane (B8750289) A2 (TXA2), a potent vasoconstrictor and a powerful promoter of platelet activation and aggregation. This reduction in TXA2 synthesis is the cornerstone of aspirin's antiplatelet effect. Even at low doses, daily administration of aspirin can achieve cumulative and near-complete inhibition of TXA2 production in the entire platelet pool.

Table 2: Key Steps in Aspirin's Antiplatelet Mechanism

| Step | Cellular/Molecular Event | Consequence |

|---|---|---|

| 1. Inhibition | Acetylsalicylic acid irreversibly acetylates the Ser-530 residue of the COX-1 enzyme in platelets. | COX-1 enzyme is permanently inactivated. |

| 2. Synthesis Blockade | Inactivated COX-1 cannot convert arachidonic acid into prostaglandin H2 (PGH2). | Production of Thromboxane A2 (TXA2) is halted. |

| 3. Reduced Signaling | Lack of TXA2 prevents it from binding to its receptor on other platelets. | The primary signal for platelet activation and aggregation is significantly reduced. |

| 4. Functional Impact | Platelet "stickiness" and clumping are diminished. | Formation of a platelet plug (thrombus) is inhibited for the life of the platelet. |

Theoretical Models of Calcium Acetylsalicylate-Receptor Binding

The binding model for the active component of calcium acetylsalicylate, acetylsalicylic acid, to its primary target, cyclooxygenase, is well-characterized and distinct from typical reversible drug-receptor interactions. The interaction is best described as a time-dependent, irreversible covalent modification.

The process is understood to occur in two main stages:

Reversible Non-covalent Binding: Initially, the acetylsalicylic acid molecule reversibly binds within the hydrophobic channel of the COX active site. Computational models and structural studies suggest that in this non-covalent complex, the aspirin molecule is stabilized by hydrogen bonds with residues such as Tyr-385 and Ser-530. This initial binding positions the acetyl group of aspirin in close proximity to the hydroxyl group of the key serine residue (Ser-530).

Irreversible Covalent Acetylation: Following the initial binding, a covalent reaction occurs where the acetyl group from aspirin is transferred to the hydroxyl group of Ser-530. This acetylation reaction forms a permanent, stable covalent bond, effectively inactivating the enzyme. The remainder of the molecule, now salicylic (B10762653) acid, subsequently dissociates from the enzyme.

Computational simulations have provided detailed insights into this mechanism, characterizing it as a substrate-assisted inhibition process that proceeds through a metastable tetrahedral intermediate. The kinetic differences in this covalent reaction step, rather than the initial non-covalent binding affinity, are thought to be the primary reason for the higher potency of aspirin against COX-1 compared to COX-2. This model of irreversible covalent modification is the definitive theoretical and practical framework for understanding how aspirin binds to and inhibits its primary molecular target.

Ligand-Protein Interaction Dynamics for Calcium Acetylsalicylate

Upon administration, calcium acetylsalicylate dissociates, releasing acetylsalicylic acid (ASA). The pharmacodynamic effects are therefore dictated by the interaction of ASA with its protein targets. patsnap.com

The principal targets for ASA are the cyclooxygenase (COX) enzymes, COX-1 and COX-2. patsnap.com ASA acts by irreversibly acetylating a serine residue within the active site of these enzymes. nih.gov This covalent modification blocks the enzyme's ability to convert arachidonic acid into prostaglandins, thus suppressing inflammation, pain, and fever. patsnap.com The irreversible nature of this inhibition, particularly in platelets (which lack the machinery to synthesize new enzyme), is the basis for its antiplatelet effect. By inhibiting COX-1 in platelets, ASA decreases the production of thromboxane A2, a potent promoter of platelet aggregation. patsnap.com

Another significant protein interaction for ASA is with Human Serum Albumin (HSA), the most abundant plasma protein and a crucial transporter for many drugs. Molecular dynamics simulations have been employed to study the binding mechanism between ASA and HSA. These studies help in quantifying the forces and work involved in the binding and dissociation of the ligand from its specific binding site on the protein, providing insights into the affinity of the complex. nih.gov

The interaction of calcium- and integrin-binding protein 1 (CIB1) with the platelet integrin αIIbβ3 is a calcium-dependent process crucial for platelet function. nih.govacs.org While not a direct interaction of calcium acetylsalicylate itself, this highlights the role of calcium in modulating protein interactions within the physiological environment where the drug's active metabolite acts.

Structure-Activity Relationship Studies for Calcium Acetylsalicylate Analogs

Structure-activity relationship (SAR) studies for calcium acetylsalicylate are intrinsically linked to the SAR of its active component, acetylsalicylic acid, and related salicylates. The core structure, consisting of a phenolic ring, a carboxylic acid group, and an acetyl group, is essential for its activity, and modifications to these components can significantly alter its pharmacodynamic profile. blogspot.com

Key determinants for the activity of acetylsalicylic acid analogs include:

The Acetyl Group: This group is critical for the irreversible inhibition of COX enzymes. Replacing it with other substituents, such as ethyl or propyl groups, leads to a decrease in activity. blogspot.com The stability conferred by the acetyl group is also important for the drug's efficacy. blogspot.com

The Carboxylic Acid Group: This group is vital for activity; its removal or modification results in diminished efficacy. blogspot.com

The Phenolic Ring: Modifications to the phenolic ring, such as substituting the hydroxyl group, also result in decreased activity. blogspot.com However, adding electron-withdrawing groups (e.g., nitro, chloro) can increase analgesic and anti-inflammatory potency. blogspot.com

Lipophilicity: Increasing the lipophilicity of the molecule, for instance by adding alkyl groups, can lead to an increase in activity. blogspot.com

SAR studies on salicylic acid analogs have also revealed that the carboxyl and adjoining hydroxyl groups are the active groups. The addition of a sulfonic group at the C-5 position or a nitro group at the C-3 and C-5 positions of the benzoic ring can increase inhibitory activity against certain enzymes, like β-lactamase, by two- to three-fold. nih.gov A series of novel aspirin-based benzyl esters have been synthesized and evaluated for anticancer activity, demonstrating how modifications to the core structure can yield compounds with different therapeutic applications. nih.gov

Table 1: Impact of Structural Modifications on Acetylsalicylic Acid Analog Activity

| Structural Modification | Effect on Biological Activity | Reference |

| Replacement of Acetyl Group | Decrease in activity | blogspot.com |

| Removal/Modification of Carboxylic Acid Group | Decrease in activity | blogspot.com |

| Substitution of Phenolic Hydroxyl Group | Decrease in activity | blogspot.com |

| Addition of Electron-Withdrawing Groups to Phenolic Ring | Increase in potency | blogspot.com |

| Increased Lipophilicity | Increase in activity | blogspot.com |

Cellular and Subcellular Effects of Calcium Acetylsalicylate in vitro

The in vitro effects of calcium acetylsalicylate are mediated by acetylsalicylic acid (ASA) and its primary metabolite, salicylate. These compounds have been shown to exert significant effects on various cell types and subcellular organelles.

Numerous studies have demonstrated that ASA can inhibit proliferation and induce apoptosis (programmed cell death) in a variety of human cell lines. nih.gov For example, research has shown that ASA can induce apoptosis in human colorectal cancer cells, oral cancer cells, and B-cell chronic lymphocytic leukemia cells. nih.gov In studies on cultured human lymphocytes, ASA at concentrations of 1, 3, and 5 mmol/l was found to have a cytotoxic effect, significantly decreasing cell viability. nih.gov

ASA and salicylate also affect non-cancerous cells. In vitro studies on mouse erythrocytes revealed that low concentrations of ASA (0.01-0.05 mM) increased cell size, while higher concentrations of salicylate (1-5 mM) reduced cell diameter. These effects appear to be mediated by differential impacts on the Na+/K+ ATPase activity. researchgate.net

Recent research has also explored the effects of ASA on endometrial stem cells. These in vitro studies found that ASA directly inhibits several functions related to regenerative capacity, including self-renewal, migration, and differentiation. nih.gov These effects were linked to the suppression of prosurvival pathways like Akt and/or ERK1/2. nih.gov

At the subcellular level, salicylate, the metabolite of aspirin, has been shown to affect mitochondrial functions. It can inhibit the uptake and enhance the release of calcium by mitochondria. nih.gov This disruption of mitochondrial calcium homeostasis, coupled with an enhancement of Ca2+-induced mitochondrial swelling, can lead to a loss of ATP biosynthesis, potentially promoting cellular damage. nih.gov Further studies have shown that aspirin can induce mitochondrial Ca2+ remodeling in tumor cells, leading to mitochondrial dysfunction and cell death. mdpi.com

Table 2: Summary of In Vitro Cellular and Subcellular Effects of Acetylsalicylic Acid (ASA)

| Cell/Organelle Type | Observed Effect | Concentration/Conditions | Reference |

| Human Lymphocytes | Decreased cell viability | 1, 3, and 5 mmol/l ASA | nih.gov |

| Mouse Erythrocytes | Increased cell size | 0.01-0.05 mM ASA | researchgate.net |

| Mouse Erythrocytes | Decreased cell diameter | 1-5 mM Salicylate | researchgate.net |

| Human Endometrial Stem Cells | Inhibition of self-renewal, migration, and differentiation | Not specified | nih.gov |

| Mitochondria | Inhibition of Ca2+ uptake, enhancement of Ca2+ release | Not specified | nih.gov |

| Melanoma Cells | Mitochondrial Ca2+ remodeling, dysfunction, and cell death | Not specified | mdpi.com |

Pre Clinical Research and Mechanistic Investigations of Calcium Acetylsalicylate

Mechanistic Toxicology Studies of Calcium Acetylsalicylate in Pre-clinical Settings

Cellular Viability and Apoptosis Studies Induced by Calcium Acetylsalicylate in vitro

In vitro investigations have shed light on the cellular effects of calcium acetylsalicylate and related salicylates, particularly concerning cell viability and programmed cell death (apoptosis). Calcium salicylate (B1505791), a related compound, demonstrated significant cytotoxic characteristics in human HT-1080 fibrosarcoma cell lines. At relatively low concentrations, predominantly 0.4 mM, calcium salicylate induced approximately 25% apoptosis. This apoptotic effect was associated with the upregulation of p53, p21, and Bax, and the downregulation of Bcl-2 expression in HT-1080 cells nih.gov.

Acetylsalicylic acid (aspirin) itself has been shown to retard the growth of various cancer cell lines in vitro, typically at higher concentrations ranging from 5 to 10 mM nih.gov. Studies on leukemic cell lines (K562 and Lucena) revealed that acetylsalicylic acid at 2.5 mM inhibited cellular proliferation after 72 hours without inducing toxic effects. However, at a 5 mM concentration, it inhibited proliferation from 48 hours and exhibited cytotoxicity in Lucena cells after 72 hours, promoting cell death through apoptosis and necrosis portlandpress.com.

Further research on human endothelial cells exposed to high glucose levels demonstrated that 1 mM acetylsalicylic acid could rectify altered cellular calcium homeostasis and nitric oxide (NO) production. Specifically, it reduced histamine-stimulated intracellular Ca2+ release to control levels, decreased Ca2+ entry by 30%, doubled NO production, and significantly reduced superoxide (B77818) anion (O2-) accumulation (by 60.4% in culture medium and 70% in cell homogenate). It also led to a decline in reactive oxygen species (ROS) and a reduction in protein kinase C (PKC) translocation to control levels nih.govresearchgate.net.

Acetylsalicylic acid has also been investigated for its effects on vascular smooth muscle cell (VSMC) calcification. In an in vitro model, aspirin (B1665792) at concentrations of 1 mmol/L and 4 mmol/L significantly reduced intracellular calcium concentration and the formation of calcium nodules in calcification-induced VSMCs. It also alleviated the elevated expression of osteoblastic markers, osteopontin (B1167477) (OPN), and Runx2 researchgate.nettandfonline.com.

| Compound | Cell Line/Type | Concentration | Observed Effect | Key Findings |

|---|---|---|---|---|

| Calcium Salicylate | Human HT-1080 fibrosarcoma cells | 0.4 mM | ~25% Apoptosis | Up-regulated p53, p21, Bax; Down-regulated Bcl-2 nih.gov |

| Acetylsalicylic Acid | K562 & Lucena leukemic cells | 2.5 mM | Inhibited proliferation (72h) | No toxic effects portlandpress.com |

| Acetylsalicylic Acid | K562 & Lucena leukemic cells | 5 mM | Inhibited proliferation (48h); Cytotoxic (Lucena, 72h) | Induced apoptosis/necrosis portlandpress.com |

| Acetylsalicylic Acid | High glucose-exposed human endothelial cells | 1 mM | Rectified Ca2+ homeostasis, increased NO, decreased ROS | Reduced [Ca2+]i release to control, 30% reduction in Ca2+ entry, 2-fold NO increase, 60.4-70% O2- decrease nih.govresearchgate.net |

| Acetylsalicylic Acid | Vascular Smooth Muscle Cells (VSMCs) | 1 mmol/L | Reduced intracellular calcium concentration | From 1.16 ± 0.04 µg/mg (calcified) to 0.74 ± 0.05 µg/mg (p < 0.01) researchgate.nettandfonline.com |

| Acetylsalicylic Acid | Vascular Smooth Muscle Cells (VSMCs) | 4 mmol/L | Reduced intracellular calcium concentration | From 1.16 ± 0.04 µg/mg (calcified) to 0.93 ± 0.03 µg/mg (p < 0.01) researchgate.nettandfonline.com |

| Acetylsalicylic Acid in Calcium Phosphate (B84403) Cement (CPCA) | Human Dental Pulp Stem Cells (hDPSCs) | Various extract concentrations | Cell viability > 80%; Stimulated proliferation | 118% viability at 100% extract concentration, higher viability than CPC alone at 70% concentrations (p < 0.05) mdpi.comresearchgate.net |

Organ-Specific Cellular Responses to Calcium Acetylsalicylate in Animal Models

Pre-clinical studies in animal models have explored the organ-specific responses to calcium acetylsalicylate and related compounds. Calcium carbasalate, a chelate of calcium acetylsalicylate and urea (B33335), exhibits antipyretic, analgesic, and anti-inflammatory properties, along with inhibiting platelet aggregation to prevent thrombosis. In animal models, it demonstrates rapid oral absorption, quick onset of action, and high bioavailability, being metabolized by the liver and excreted by the kidneys plantgrowthhormones.com.

In studies involving rats, the co-administration of calcium salts (such as calcium carbonate and calcium gluconate) with aspirin was found to potentiate the anti-inflammatory response of aspirin while simultaneously minimizing its gastro-toxicity. Both calcium carbonate and calcium gluconate, when administered alone, showed significant anti-inflammatory activity comparable to that of aspirin. Furthermore, sub-anti-inflammatory doses of these calcium salts enhanced aspirin's anti-inflammatory effects, suggesting a protective role for calcium against aspirin-induced gastric damage scispace.comresearchgate.net.

Research using a rat model of human renin and angiotensinogen (B3276523) genes (dTGR) investigated the organ-protective effects of high-dose acetylsalicylic acid (600 mg/kg/day). This high dose significantly reduced mortality, cardiac hypertrophy, fibrosis, and albuminuria, independently of blood pressure. It also inhibited NF-κB and AP-1 activation and inflammation in both heart and kidney tissues researchgate.net.

In mice, higher doses of aspirin were observed to induce hepatic and spleen toxicity by activating apoptotic signaling pathways. However, treatment with a novel antioxidant protein molecule isolated from Phyllanthus niruri was effective in neutralizing these aspirin-induced apoptotic pathways, highlighting the potential for mitigating organ damage plos.org. Additionally, in a study evaluating dental materials, a cement containing acetylsalicylic acid (CPCA) showed no toxic or immunomodulatory effects in a zebrafish model in vivo, indicating a favorable safety profile in this specific application mdpi.comresearchgate.net.

Comparative Pre-clinical Studies of Calcium Acetylsalicylate with Other Acetylsalicylates

Comparative pre-clinical investigations have highlighted key differences and similarities between calcium acetylsalicylate (often referred to as calcium carbasalate in these contexts) and other forms of acetylsalicylates, particularly regarding their gastrointestinal impact and anti-inflammatory efficacy.

A study comparing effervescent calcium carbasalate (ECC) with acetylsalicylic acid (ASA) in human volunteers, administered at bioequivalent doses, demonstrated that ECC caused significantly less gastroduodenal mucosal damage. The mean gastric body Lanza score for mucosal damage was lower for ECC (p = 0.003), and the visual analogue score for gastric body damage was also significantly lower (16.9 mm for ECC vs. 32.7 mm for ASA, p = 0.008). The total number of gastric erosions was notably reduced with ECC (9.1) compared to ASA (23.8) (p = 0.004). Despite these differences in gastric tolerability, both preparations showed similar serum salicylate concentrations, comparable reductions in serum thromboxane (B8750289) B2 (95.2% inhibition for ECC vs. 97.2% for ASA), and similar suppression of gastric mucosal prostaglandin (B15479496) E2 (PGE2) synthesis (84.3% for ECC vs. 83.4% for ASA), indicating comparable systemic efficacy in these measured parameters nih.gov.

Further comparative studies in albino rats demonstrated that the co-administration of calcium salts (calcium carbonate and calcium gluconate) with aspirin potentiated its anti-inflammatory response and reduced its gastro-toxicity. Both calcium carbonate and calcium gluconate, when administered alone, exhibited anti-inflammatory activity comparable to that of aspirin. Moreover, sub-anti-inflammatory doses of these calcium salts were capable of enhancing the anti-inflammatory activity of aspirin scispace.comresearchgate.net.

Calcium acetylsalicylate is characterized as a potent and irreversible inhibitor of cyclooxygenase COX-1 and COX-2, with reported IC50 values of 5 µg/mL for COX-1 and 210 µg/mL for COX-2 medchemexpress.com. This provides a direct measure of its inhibitory potency on these key enzymes involved in inflammation and platelet aggregation.

| Comparison Aspect | Calcium Carbasalate (ECC) | Acetylsalicylic Acid (ASA) | Statistical Significance | Reference |

|---|---|---|---|---|

| Gastric Body Lanza Score (Mucosal Damage) | Lower | Higher | p = 0.003 | nih.gov |

| Visual Analogue Score (Gastric Body Damage) | 16.9 mm (15.9) | 32.7 mm (20.8) | p = 0.008 | nih.gov |

| Total Gastric Erosions | 9.1 (8.7) | 23.8 (16.1) | p = 0.004 | nih.gov |

| Serum Salicylate Concentrations | 58 (17) mg/l | 66 (23) mg/l | Not Significant (NS) | nih.gov |

| Serum Thromboxane B2 Inhibition | 95.2 (5.5)% | 97.2 (3.5)% | NS | nih.gov |

| Gastric Mucosal PGE2 Synthesis Suppression | 84.3 (12.9)% | 83.4 (17.1)% | NS | nih.gov |

Advanced Analytical Methodologies for Calcium Acetylsalicylate Quantification

Chromatographic Techniques for Calcium Acetylsalicylate Analysis

Chromatographic techniques are foundational in the analysis of complex chemical mixtures, offering powerful separation capabilities that enable the quantification of target compounds and the detection of related substances. For calcium acetylsalicylate, these methods are indispensable for assessing its purity and content, as well as for identifying and quantifying potential impurities like salicylic (B10762653) acid and unreacted acetylsalicylic acid.

High-Performance Liquid Chromatography (HPLC) for Calcium Acetylsalicylate Purity and Content

High-Performance Liquid Chromatography (HPLC) is a widely employed and highly versatile technique for the quantitative determination and purity assessment of calcium acetylsalicylate. Its ability to separate components in a mixture based on their differential partitioning between a stationary phase and a mobile phase makes it ideal for analyzing this compound and its potential degradation products.

Principles and Applications: HPLC methods for acetylsalicylic acid (ASA) and its primary degradation product, salicylic acid (SA), are frequently developed and validated, which are directly applicable to the analysis of calcium acetylsalicylate given its composition. Reversed-phase HPLC is predominantly utilized, typically employing C18 columns as the stationary phase due to their robust performance and wide applicability for moderately polar compounds. researchgate.netresearchgate.netnih.govinnovareacademics.inresearchgate.netjuniperpublishers.comakjournals.comrsc.orgnih.govijpsonline.com

Mobile phases commonly consist of aqueous buffers or water mixed with organic solvents such as acetonitrile (B52724) or methanol (B129727). The pH of the mobile phase is often adjusted with acids like phosphoric acid or formic acid, or buffer salts like ammonium (B1175870) acetate (B1210297), to optimize the ionization state of ASA and SA, thereby controlling their retention and achieving optimal chromatographic separation. researchgate.netresearchgate.netnih.govinnovareacademics.inresearchgate.netjuniperpublishers.comakjournals.comrsc.orgnih.govinnovareacademics.inajrconline.org UV-Vis detection is the most common detection method, with typical monitoring wavelengths ranging from 226 nm to 254 nm, where both acetylsalicylic acid and salicylic acid exhibit strong absorbance. innovareacademics.inresearchgate.netjuniperpublishers.comakjournals.comrsc.orgnih.govinnovareacademics.inajrconline.orgglobalresearchonline.net

HPLC is extensively used for:

Content Uniformity: Ensuring consistent amounts of calcium acetylsalicylate in different units of a batch.

Purity Assessment: Quantifying the main compound and detecting related substances or impurities.

Degradation Product Analysis: Monitoring the formation of salicylic acid, which is a common degradation product of acetylsalicylic acid, especially under hydrolytic conditions. researchgate.netresearchgate.netnih.govjuniperpublishers.comrsc.orgresearchgate.net

Detailed Research Findings: Numerous studies have reported validated HPLC methods for the determination of acetylsalicylic acid and salicylic acid, which are directly relevant to calcium acetylsalicylate. These methods often demonstrate excellent linearity, precision, and accuracy. For instance, a method for ASA and SA quantification utilized a C18 stationary phase with a mobile phase of acetonitrile:water (10:90 v/v) and detected at 254 nm. This method showed linearity with correlation coefficients (R²) of 0.9996 for ASA and 0.9992 for SA, with limits of detection (LOD) of 0.006 µg/mL for ASA and 0.004 µg/mL for SA. Recoveries ranged from 98.80% to 101.26% for ASA and 98.67% to 103.33% for SA. innovareacademics.ininnovareacademics.in

Another HPLC method for acetylsalicylic acid and salicylic acid reported a resolution greater than 2.0 between the two compounds. The method demonstrated linearity with a correlation coefficient (r) greater than 0.99, system precision (RSD) between 0.06% and 0.12%, repeatability (RSD) of 1.69%, and intermediate precision (RSD) of 0.94%. Accuracy ranged from 96.6% to 98% for acetylsalicylic acid and 95.6% to 98.9% for salicylic acid. juniperpublishers.com

A stability-indicating HPLC method for acetylsalicylic acid, ramipril, and atorvastatin (B1662188) in polypills, which would also be relevant for calcium acetylsalicylate, employed a C18 column with a gradient mobile phase of 10 mM phosphate (B84403) buffer (pH 2.3) and methanol. This method showed determination coefficients (R²) higher than 0.9939, precision (RSD) less than 7.7%, and accuracy (average % relative recovery) between 91.4% and 106.7%. rsc.org

The following table summarizes typical HPLC parameters and performance metrics for the analysis of acetylsalicylic acid and salicylic acid, relevant for calcium acetylsalicylate:

Gas Chromatography (GC) Applications in Calcium Acetylsalicylate Analysis

Gas Chromatography (GC) is primarily suited for the analysis of volatile and thermally stable compounds. While acetylsalicylic acid itself can undergo thermal degradation (decomposes around 140 °C wikipedia.org), calcium acetylsalicylate, as a salt, is generally less volatile and may require derivatization to be amenable to GC analysis. Derivatization involves chemically modifying the compound to increase its volatility and thermal stability.

Applications of GC, often coupled with mass spectrometry (GC-MS), have been reported for the analysis of non-steroidal anti-inflammatory drugs (NSAIDs), which may include aspirin (B1665792) and its derivatives, in various matrices. For instance, ultrasound-assisted emulsification microextraction has been used prior to GC-MS analysis for NSAIDs. researchgate.net While direct GC methods for underivatized calcium acetylsalicylate are less common due to its nature, GC can be a valuable tool for the analysis of volatile impurities or degradation products, or for the main compound after appropriate derivatization.

Supercritical Fluid Chromatography (SFC) for Calcium Acetylsalicylate Separation

Supercritical Fluid Chromatography (SFC) is an increasingly recognized chromatographic technique that utilizes a supercritical fluid, typically carbon dioxide (CO₂), as the primary mobile phase. SFC offers several advantages over traditional HPLC, including faster separations, reduced solvent consumption, and improved environmental friendliness due to the use of CO₂. nih.govdiva-portal.orgscielo.br

SFC is particularly powerful for the separation of chiral compounds and has gained significant traction in the pharmaceutical industry for both analytical and preparative scale separations. nih.govscielo.br While specific methods for the direct separation of calcium acetylsalicylate were not explicitly detailed in the search results, acetylsalicylic acid (aspirin) has been mentioned in the context of SFC system separation capabilities. scholaris.ca Given that SFC can effectively separate a wide range of pharmaceutical compounds, including calcium channel antagonists nih.gov, it holds potential for the analysis of calcium acetylsalicylate, especially for purity analysis and the separation of any potential stereoisomers or related impurities that might be challenging to resolve by other methods. The ability of SFC to use diverse HPLC stationary phases, along with modifiers and additives, expands its applicability to polar and ionizable compounds. scielo.br

Spectrometric Methods for Calcium Acetylsalicylate Identification and Quantification

Spectrometric methods are crucial for the identification, structural elucidation, and quantification of calcium acetylsalicylate, providing complementary information to chromatographic separations. These techniques rely on the interaction of electromagnetic radiation with the sample to generate characteristic signals.

Mass Spectrometry (MS) Coupled Techniques for Calcium Acetylsalicylate and Metabolites

Mass Spectrometry (MS), particularly when coupled with chromatographic techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), provides highly sensitive and specific tools for the identification and quantification of calcium acetylsalicylate, its active components, and their metabolites or degradation products. MS identifies compounds based on their mass-to-charge ratio (m/z) and characteristic fragmentation patterns.

Applications: LC-MS/MS is widely used for the quantification of acetylsalicylic acid (ASA) and its major metabolite, salicylic acid (SA), in various complex matrices, including biological samples and food matrices. This is highly relevant for understanding the fate of calcium acetylsalicylate in different systems.

Quantification in Complex Matrices: LC-MS/MS methods have been developed for the quantification of ASA and SA derived from carbasalate calcium (a chelate of calcium acetylsalicylate and urea) in animal food matrices such as porcine muscle, milk, egg, shrimp, eel, and flatfish. These methods typically involve liquid-liquid extraction and reverse-phase analytical columns. researchgate.netresearchgate.netnih.gov

Metabolite Profiling: LC-MS/MS is also employed to determine plasma concentrations of metabolites like aspirin (ASA), salicylic acid (SA), and gentisic acid (GA) after oral administration of carbasalate calcium. nih.gov

Impurity and Degradation Product Identification: The high specificity of MS allows for the identification and characterization of impurities and degradation products that might be present in calcium acetylsalicylate formulations, aiding in stability studies and quality control. researchgate.netresearchgate.netakjournals.comresearchgate.net

Detailed Research Findings: For LC-MS/MS analysis of ASA and SA, typical mobile phases include ammonium acetate in water and methanol. researchgate.netresearchgate.netnih.gov The calculated limits of quantification (LOQ) for ASA and SA in animal food matrices were reported as 10 µg/kg and 7 µg/kg, respectively. Recoveries ranged from 67% to 102% with relative standard deviations (RSDs) of ≤9.0%. researchgate.netresearchgate.netnih.gov In another study, LC-MS/MS for ASA and SA in human plasma used a reverse-phase column with an isocratic mobile phase of acetonitrile and water containing 0.1% formic acid. Ion transitions recorded in multiple reaction monitoring (MRM) mode were m/z 179 → 137 for ASA and m/z 137 → 93 for SA. researchgate.net

The following table summarizes key parameters and performance data for LC-MS/MS analysis of acetylsalicylic acid and salicylic acid:

| Parameter | Typical Value/Range | Source Indices |

| Analyte | Acetylsalicylic Acid (ASA), Salicylic Acid (SA), Gentisic Acid (GA) | researchgate.netresearchgate.netnih.govnih.gov |

| Technique | LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | researchgate.netresearchgate.netnih.govnih.gov |

| Stationary Phase | Reverse-phase analytical column (e.g., C18) | researchgate.netresearchgate.netnih.gov |

| Mobile Phase | (A) 1 mM ammonium acetate in distilled water and (B) methanol; or acetonitrile and water with 0.1% formic acid | researchgate.netresearchgate.netnih.gov |

| LOQ (ASA) | 10 µg/kg (in food matrices) | researchgate.netresearchgate.netnih.gov |

| LOQ (SA) | 7 µg/kg (in food matrices) | researchgate.netresearchgate.netnih.gov |

| Recovery | 67% - 102% | researchgate.netresearchgate.netnih.gov |